Bienvenue dans la boutique en ligne BenchChem!

6beta-Hydroxy-21-desacetyl Deflazacort

Drug Metabolism Glucocorticoid Receptor Binding Pharmacodynamics

6β-Hydroxy-21-desacetyl Deflazacort is the biologically inactive major metabolite of deflazacort, essential as a specific reference standard for DDI studies and CYP3A4‑mediated pathway tracking. Unlike its active precursor or 6α‑isomer, this compound provides unambiguous quantification of metabolic clearance without pharmacological interference. Its defined purity and stereochemistry ensure reliable LC‑MS/MS method validation and regulatory impurity profiling. Procure this high‑purity (≥98%) material for accurate analytical development and batch‑to‑batch consistency testing. Use its well‑characterized CYP inhibition and transporter profiles as a benchmark for drug interaction potential. Order now to advance your deflazacort research.

Molecular Formula C₂₃H₂₉NO₆
Molecular Weight 415.48
CAS No. 72099-45-7
Cat. No. B1140826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6beta-Hydroxy-21-desacetyl Deflazacort
CAS72099-45-7
Synonyms(6β,11β,16β)-6,11,21-Trihydroxy-2’-methyl-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione; 
Molecular FormulaC₂₃H₂₉NO₆
Molecular Weight415.48
Structural Identifiers
SMILESCC1=NC2(C(O1)CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)O)O)C)C(=O)CO
InChIInChI=1S/C23H29NO6/c1-11-24-23(18(29)10-25)19(30-11)8-14-13-7-16(27)15-6-12(26)4-5-21(15,2)20(13)17(28)9-22(14,23)3/h4-6,13-14,16-17,19-20,25,27-28H,7-10H2,1-3H3/t13-,14-,16+,17-,19+,20+,21-,22-,23+/m0/s1
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6beta-Hydroxy-21-desacetyl Deflazacort (CAS 72099-45-7) for Bioanalytical Reference Standards and Metabolite Research Procurement


6beta-Hydroxy-21-desacetyl Deflazacort (6β-OH-21-desDFZ), also known as Deflazacort metabolite III, is a secondary, biologically inactive metabolite of the corticosteroid prodrug deflazacort [1]. It is formed via CYP3A4-mediated metabolism of the primary active metabolite, 21-desacetyl deflazacort (21-desDFZ) [2]. The compound has a molecular formula of C23H29NO6 and a molecular weight of 415.5 g/mol [3]. Its primary utility lies not in any direct biological activity, but as a critical reference standard in analytical chemistry and as a specific endpoint in the study of deflazacort's metabolic fate and its implications for drug-drug interactions [4].

Why 6beta-Hydroxy-21-desacetyl Deflazacort Cannot Be Substituted by Other Deflazacort Metabolites or Analogs in Analytical Workflows


Substituting 6β-OH-21-desDFZ with its active precursor (21-desDFZ), its parent prodrug (deflazacort), or its 6α-hydroxy isomer is scientifically unsound for specific applications. The compound's value is defined by its unique identity as a biologically inactive marker, which is essential for DDI studies [1]. Its distinct analytical properties, such as a specific retention time and mass spectrum, are non-interchangeable with the 6α-hydroxy isomer (CAS 87539-45-5), which is a minor metabolite with a different stereochemistry [2]. Using a different compound would invalidate quantitative LC-MS/MS methods designed to specifically track this metabolite's formation and clearance, potentially leading to incorrect conclusions about drug safety, efficacy, and metabolic pathways [3].

Quantitative Evidence for 6beta-Hydroxy-21-desacetyl Deflazacort: A Comparator-Based Guide for Method Development and DDI Research


Biological Inactivity Confirmed by Minimal Glucocorticoid Receptor Binding Compared to Active 21-desDFZ

The differentiation of 6β-OH-21-desDFZ from its precursor, the active metabolite 21-desDFZ, is defined by its lack of biological activity. In competitive binding assays, 6β-OH-21-desDFZ exhibited minimal binding to the human glucocorticoid receptor (<15%) at concentrations up to 1 μM [1]. This confirms its status as an inactive metabolite, a critical distinction for any study aiming to decouple the therapeutic effects of 21-desDFZ from the clearance pathways of its secondary products.

Drug Metabolism Glucocorticoid Receptor Binding Pharmacodynamics Inactive Metabolite Characterization

Quantitative CYP3A4 Inhibition Profile of 6β-OH-21-desDFZ as an Inactive Metabolite

A key procurement rationale is the well-characterized DDI profile of 6β-OH-21-desDFZ, which differentiates it from many other secondary metabolites that may have unknown or potent inhibitory effects. In vitro studies show it is a weak to moderate inhibitor of major CYP isoforms. Specifically, it exhibits an IC50 of approximately 35 μM for CYP3A4 and 50 μM for CYP2C19, with no time-dependent or metabolism-based inhibition observed [1]. For other isoforms like CYP1A2, 2B6, 2C8, 2C9, and 2D6, the IC50 was >50 μM, the highest soluble concentration tested, indicating weak inhibition [1].

Drug-Drug Interaction (DDI) CYP450 Inhibition Metabolite Safety In Vitro Pharmacology

Defined In Vitro Transporter Interaction Profile: Substrate for OAT3 but Not Other Major Transporters

The transporter interaction profile of 6β-OH-21-desDFZ is a key differentiator. In vitro, it was found to be a substrate for the human OAT3 uptake transporter but not a substrate for BCRP, MDR1, MATE1, MATE2-K, OAT1, OATP1B1, OATP1B3, and OCT2 transporters [1]. In terms of inhibition, it showed moderate inhibition of MDR1 (IC50 = 19.81 μM), OATP1B1 (IC50 = 37.62 μM), and OATP1B3 (IC50 = 42.22 μM) [1].

Transporter-Mediated DDI OAT3 Substrate MDR1 OATP1B1 Inactive Metabolite Disposition

Stereochemical Differentiation from the 6α-Hydroxy Isomer as a Minor Metabolite

A critical, often overlooked, point of differentiation is the compound's stereochemistry. The 6β-hydroxy derivative is the major metabolite, in contrast to the 6α-hydroxy-21-desacetyl deflazacort (CAS 87539-45-5), which is identified as a minor metabolite [1]. This stereochemical distinction is fundamental for analytical method development; any robust LC-MS/MS method must be capable of chromatographically resolving these two isomers to ensure accurate quantification of the major circulating metabolite, 6β-OH-21-desDFZ .

Metabolite Identification Stereochemistry Analytical Method Development Isomer Separation

Primary Research and Industrial Application Scenarios for 6beta-Hydroxy-21-desacetyl Deflazacort


Bioanalytical Method Development and Validation

As a well-characterized, commercially available reference standard, 6β-OH-21-desDFZ is essential for developing and validating LC-MS/MS methods for the quantitative analysis of deflazacort metabolites in biological matrices (plasma, urine). Its defined purity and structure enable accurate calibration curves and quality control sample preparation [1]. The method must specifically be validated to distinguish this major metabolite from its minor 6α-hydroxy isomer [2].

In Vitro Drug-Drug Interaction (DDI) Studies for Inactive Metabolites

Researchers investigating the potential for a drug's inactive metabolites to cause DDIs can utilize 6β-OH-21-desDFZ as a model compound. Its comprehensive CYP inhibition (e.g., CYP3A4 IC50 ≈ 35 μM) and transporter interaction profile (e.g., OAT3 substrate, MDR1 IC50 = 19.81 μM) are well-documented, making it a valuable positive control or benchmark for comparing novel compounds [1]. Its status as an inactive metabolite allows for the isolated study of its DDI potential without confounding pharmacological effects.

Pharmacokinetic and Metabolism Studies as a Clearance Marker

In clinical or preclinical PK studies of deflazacort, tracking the formation and elimination of 6β-OH-21-desDFZ serves as a direct marker for the activity of the CYP3A4-mediated clearance pathway [1]. Its lack of activity ensures that its quantification reflects only the drug's disposition and not a secondary pharmacodynamic effect. This is essential for interpreting exposure-response relationships and for informing dose adjustments in the presence of CYP3A4 inhibitors or inducers [2].

Quality Control in Pharmaceutical Manufacturing

As a known metabolite and potential impurity/degradant, 6β-OH-21-desacetyl Deflazacort is a critical reference standard for pharmaceutical manufacturers. It is used to develop and validate impurity profiling methods for deflazacort active pharmaceutical ingredient (API) and finished dosage forms, ensuring batch-to-batch consistency and compliance with regulatory specifications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6beta-Hydroxy-21-desacetyl Deflazacort

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.